

Spectroscopic data for 5-Bromo-6-methoxy-1H-indole (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Bromo-6-methoxy-1H-indole

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An In-depth Technical Guide to the Spectroscopic Profile of **5-Bromo-6-methoxy-1H-indole**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of **5-Bromo-6-methoxy-1H-indole**, a substituted indole derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, publicly verified dataset for this specific molecule, this document synthesizes predicted spectral data with established spectroscopic principles and comparative data from closely related analogs. We present an authoritative overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols are detailed to ensure reproducibility, and key structural and mechanistic features are visualized to facilitate a deeper understanding. This guide serves as a foundational resource for researchers involved in the synthesis, identification, and quality control of this compound.

Molecular Structure and Overview

5-Bromo-6-methoxy-1H-indole (C₉H₈BrNO) is a heterocyclic aromatic compound. The indole core is substituted at the C5 position with a bromine atom and at the C6 position with a methoxy group. These substituents significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. The bromine atom acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through

resonance. This interplay dictates the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

The structure and standard numbering convention for the indole ring are depicted below.

Figure 1. Structure of **5-Bromo-6-methoxy-1H-indole**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **5-Bromo-6-methoxy-1H-indole**, both ^1H and ^{13}C NMR provide unambiguous structural confirmation.

^1H NMR Spectroscopy Analysis

The ^1H NMR spectrum is predicted to show distinct signals for each of the eight protons. The electron-donating methoxy group and the electron-withdrawing bromine atom create a unique electronic environment that influences the chemical shifts of the aromatic protons.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
N1-H	~8.1 - 8.3	Broad Singlet (br s)	-	1H
C4-H	~7.6	Singlet (s)	-	1H
C2-H	~7.2	Doublet of doublets (dd)	$J \approx 3.1, 0.9$	1H
C7-H	~7.0	Singlet (s)	-	1H
C3-H	~6.4	Doublet of doublets (dd)	$J \approx 3.1, 2.0$	1H

| OCH_3 | ~3.9 | Singlet (s) | - | 3H |

Causality and Interpretation:

- **N1-H:** The indole N-H proton typically appears as a broad singlet far downfield due to its acidic nature and nitrogen's electronegativity.
- **Aromatic Protons (C4-H, C7-H):** The protons at C4 and C7 are predicted to be singlets. The C4 proton is deshielded by the adjacent bromine atom, shifting it downfield. The C7 proton is shielded by the adjacent methoxy group, moving it slightly upfield.
- **Pyrrole Ring Protons (C2-H, C3-H):** These protons on the five-membered ring will appear as doublets of doublets, coupled to each other and showing long-range coupling to the N-H proton.
- **Methoxy Protons (OCH₃):** The three protons of the methoxy group will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C6	~155	Attached to electron-donating -OCH ₃ group
C7a	~132	Bridgehead carbon
C3a	~129	Bridgehead carbon
C2	~124	Standard indole C2 position
C4	~115	Influenced by adjacent Br
C5	~114	Carbon bearing the bromine atom (ipso-carbon)
C7	~103	Shielded by adjacent -OCH ₃ group
C3	~101	Standard indole C3 position

| OCH₃ | ~56 | Aliphatic methoxy carbon |

Causality and Interpretation:

- The carbon directly attached to the electronegative oxygen of the methoxy group (C6) is the most deshielded among the aromatic carbons.
- The carbon bearing the bromine atom (C5) is significantly influenced by the heavy atom effect.
- The chemical shifts of C4 and C7 are strongly affected by the neighboring substituents. Comparison with the spectrum of 5-bromoindole, which lacks the methoxy group, would highlight the significant shielding effect of the -OCH₃ group on the C6 and C7 positions.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of **5-Bromo-6-methoxy-1H-indole** will be characterized by absorptions

corresponding to N-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
~3400	N-H Stretch	Indole N-H
3100-3000	C-H Stretch	Aromatic C-H
2980-2850	C-H Stretch	Aliphatic C-H (Methoxy)
1620-1580	C=C Stretch	Aromatic Ring

| ~1250 and ~1050 | C-O Stretch | Aryl-Alkyl Ether |

Interpretation:

- A prominent, relatively sharp peak around 3400 cm⁻¹ is a hallmark of the N-H stretching vibration of the indole ring.[\[2\]](#)
- The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure.
- Strong bands in the "fingerprint region," particularly the C-O stretching vibrations of the aryl-alkyl ether, provide definitive evidence for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **5-Bromo-6-methoxy-1H-indole**, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Interpretation
225 / 227	[M]⁺ and [M+2]⁺ molecular ion peaks
210 / 212	Loss of a methyl group (-CH ₃)
182 / 184	Loss of a methyl group and carbon monoxide (-CH ₃ , -CO)

| 146 | Loss of a bromine atom (-Br) |

Interpretation and Fragmentation:

- **Molecular Ion Peak:** Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 225 and 227, respectively.^[3] This is a definitive indicator of a monobrominated compound.
- **Fragmentation Pathway:** A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation at m/z 210/212. Subsequent loss of carbon monoxide (CO) is also a common pathway for methoxy-substituted aromatic compounds. The loss of the bromine atom to give a fragment at m/z 146 is also expected.

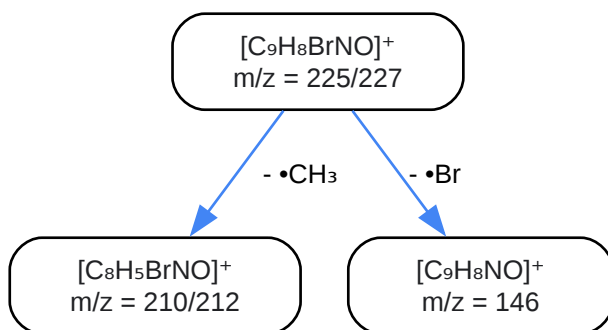


Figure 2. Proposed MS Fragmentation Pathway

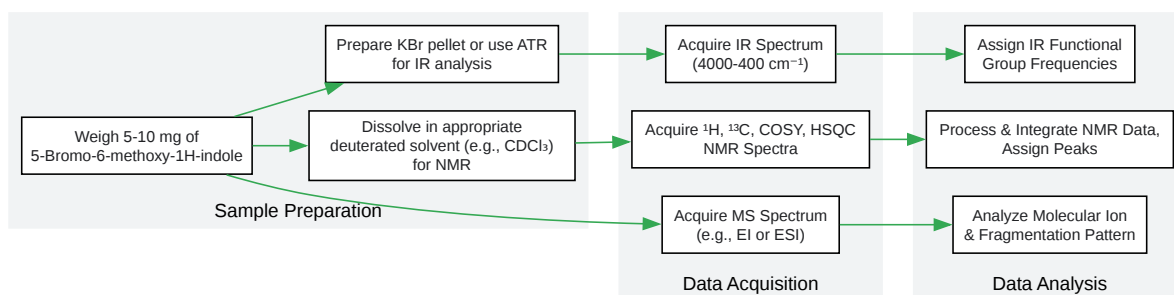


Figure 3. Spectroscopic Analysis Workflow

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